molecular formula C11H13F3O B8651478 4-(3-(Trifluoromethyl)phenyl)butan-2-ol

4-(3-(Trifluoromethyl)phenyl)butan-2-ol

Cat. No.: B8651478
M. Wt: 218.21 g/mol
InChI Key: NLSXGFWLPSZARZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(Trifluoromethyl)phenyl)butan-2-ol is a fluorinated secondary alcohol characterized by a butan-2-ol backbone substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group significantly enhances the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

4-[3-(trifluoromethyl)phenyl]butan-2-ol

InChI

InChI=1S/C11H13F3O/c1-8(15)5-6-9-3-2-4-10(7-9)11(12,13)14/h2-4,7-8,15H,5-6H2,1H3

InChI Key

NLSXGFWLPSZARZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC(=CC=C1)C(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

4-(4-(Trifluoromethyl)phenyl)butan-2-ol
  • Structure : Differs in the position of the -CF₃ group (para vs. meta on the phenyl ring).
  • Impact : The para-substituted analog () may exhibit altered electronic and steric properties compared to the meta isomer, affecting reactivity and binding affinity in biological systems.
2-(3-Chloro-4-fluorophenyl)butan-2-ol
  • Structure : Features halogen substitutions (Cl and F) instead of -CF₃.
  • Physicochemical Properties : Molecular weight 202.65 g/mol; likely lower lipophilicity than the trifluoromethyl analog due to reduced fluorine content.
rac-(2R)-2-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
  • Structure: A complex triazole-containing derivative with -CF₃ and chlorophenoxy groups.
  • Applications : Marketed as the pesticide ipfentrifluconazole, highlighting the role of -CF₃ in enhancing antifungal activity and resistance to degradation .

Comparison with Non-Fluorinated Analogs

4-Phenyl-2-butanone
  • Structure : Ketone analog lacking the -OH and -CF₃ groups.
  • Properties : Lower polarity compared to the alcohol; used as a laboratory reagent or fragrance component (e.g., methyl phenethyl ketone) .
3-(4-Methylphenyl)butan-2-one
  • Structure : Contains a methylphenyl group instead of -CF₃.
  • Physicochemical Data : Molecular weight 162.23 g/mol; simpler structure likely results in lower boiling and melting points compared to fluorinated analogs .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
4-(3-(Trifluoromethyl)phenyl)butan-2-ol C₁₁H₁₃F₃O 218.22 (estimated) Meta-CF₃, secondary alcohol
4-(4-(Trifluoromethyl)phenyl)butan-2-ol C₁₁H₁₃F₃O 218.22 Para-CF₃; discontinued
2-(3-Chloro-4-fluorophenyl)butan-2-ol C₁₀H₁₂ClFO 202.65 Halogenated; potential drug intermediate
Ipfen trifluconazole C₂₀H₁₈ClF₃N₃O₂ 448.82 Triazole pesticide; multiple substituents

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